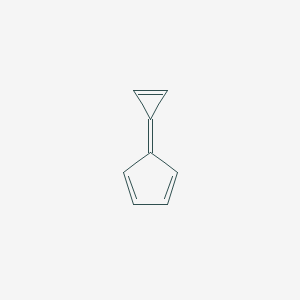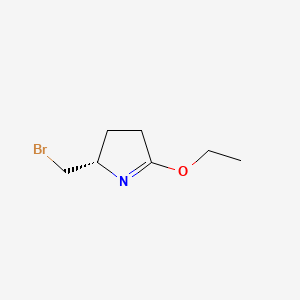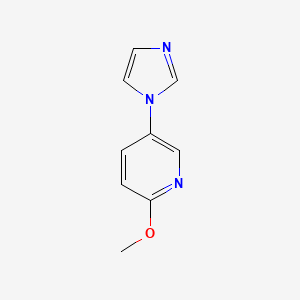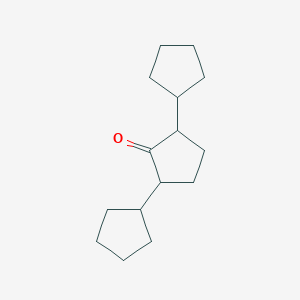
2,5-Dicyclopentylcyclopentanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dicyclopentylcyclopentanone is an organic compound with the molecular formula C15H24O. It is a cyclopentanone derivative characterized by the presence of two cyclopentyl groups at the 2 and 5 positions of the cyclopentanone ring. This compound is of interest in various scientific and industrial applications due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dicyclopentylcyclopentanone typically involves the cyclization of appropriate precursors. One common method is the intramolecular Friedel-Crafts acylation of a di-substituted cyclopentane derivative. The reaction conditions usually require a strong Lewis acid catalyst, such as aluminum chloride (AlCl3), and anhydrous conditions to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale cyclization reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2,5-Dicyclopentylcyclopentanone can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) can be used to oxidize the compound to form corresponding ketones or carboxylic acids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can reduce the compound to form alcohols.
Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles such as sodium hydride (NaH) or alkyl halides.
Major Products Formed:
Oxidation: Formation of cyclopentanone derivatives or carboxylic acids.
Reduction: Formation of cyclopentanol derivatives.
Substitution: Formation of various substituted cyclopentanones.
Scientific Research Applications
2,5-Dicyclopentylcyclopentanone has several scientific research applications across different fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used as a probe in biological studies to understand enzyme mechanisms and metabolic pathways.
Industry: It is used in the production of high-density aviation fuels and other specialty chemicals.
Mechanism of Action
2,5-Dicyclopentylcyclopentanone is unique due to its specific structural features, but it can be compared to other cyclopentanone derivatives such as 2,2-Dimethylcyclopentanone and 3,3-Dimethylcyclopentanone. These compounds share similar reactivity patterns but differ in their substitution patterns, which can lead to different biological and chemical properties.
Comparison with Similar Compounds
2,2-Dimethylcyclopentanone
3,3-Dimethylcyclopentanone
2,5-Dimethylcyclopentanone
3,5-Dimethylcyclopentanone
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
CAS No. |
77189-09-4 |
|---|---|
Molecular Formula |
C15H24O |
Molecular Weight |
220.35 g/mol |
IUPAC Name |
2,5-dicyclopentylcyclopentan-1-one |
InChI |
InChI=1S/C15H24O/c16-15-13(11-5-1-2-6-11)9-10-14(15)12-7-3-4-8-12/h11-14H,1-10H2 |
InChI Key |
BGBNGMHHBLRBET-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C2CCC(C2=O)C3CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


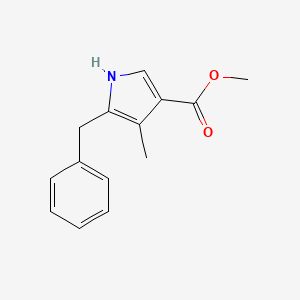
![(4S,6R)-4-methyl-3-methylidene-5-oxa-1-azabicyclo[4.2.0]octan-8-one](/img/structure/B15349863.png)
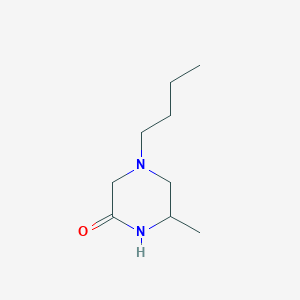
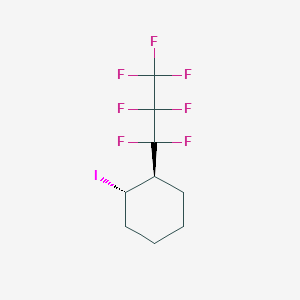
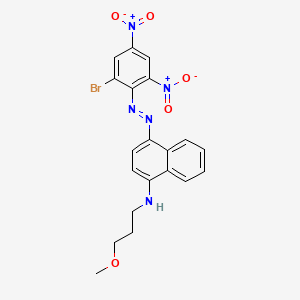

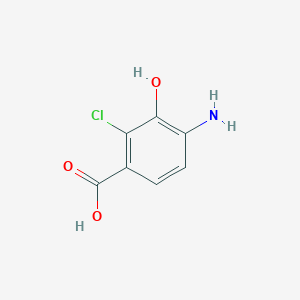
![[(3R,3aR,6aR)-2-methyl-3-propyl-4,5,6,6a-tetrahydro-3H-cyclopenta[d][1,2]oxazol-3a-yl]methanol](/img/structure/B15349899.png)

![Butanamide, N-[4-chloro-3-[[4,5-dihydro-5-oxo-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-yl]amino]phenyl]-2-(3-pentadecylphenoxy)-](/img/structure/B15349909.png)
